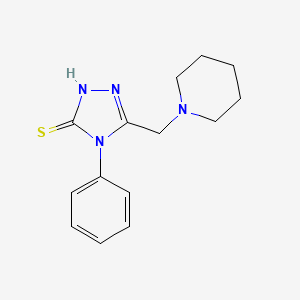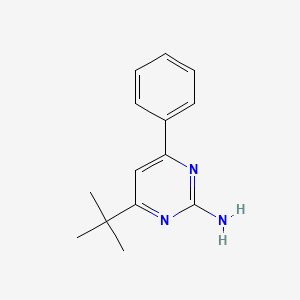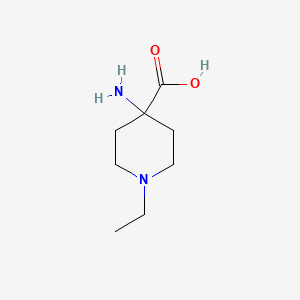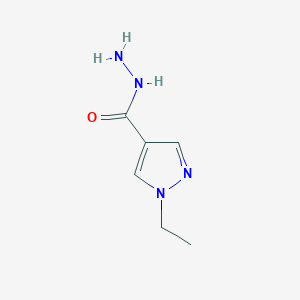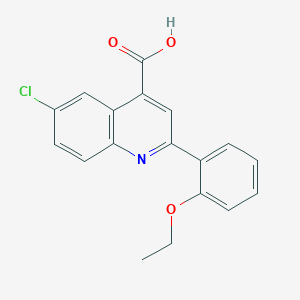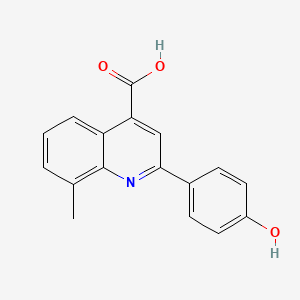
2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core substituted with a hydroxyphenyl group and a methyl group, as well as a carboxylic acid functionality. This structure suggests potential for various biological activities and chemical interactions due to the presence of multiple reactive sites.
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in several studies. For instance, a rapid synthesis method for a hydroxyisoquinoline carboxylic acid, a structural analogue, was reported using a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study described the synthesis of substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, which showed significant antibacterial activity . These methods could potentially be adapted for the synthesis of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.
Molecular Structure Analysis
Vibrational spectroscopic and quantum chemical computational studies have been conducted on similar compounds to understand their molecular structure. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid was studied using FT-IR, FT-Raman, and NMR spectra, and the data were compared with computational results. The study provided insights into vibrational frequencies, geometrical parameters, and the stability of the molecule . Such analyses are crucial for understanding the molecular structure and reactivity of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, which can be used to synthesize new compounds or modify existing ones. For instance, hydroxyglycine reactions with 2-aminobenzophenones yield quinazoline derivatives, which can be further transformed into different isomers and oxidized to quinazolines . The Schmidt reaction has also been employed to convert indones to quinoline derivatives, demonstrating the versatility of quinoline chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a carboxylic acid group, for example, can lead to the formation of hydrogen-bonded structures, as seen in the proton-transfer compounds of quinoline with dichlorophthalic acid . The brominated hydroxyquinoline has been used as a photolabile protecting group, indicating the potential for photochemical reactivity . Additionally, the antibacterial activities of quinoline carboxylic acids have been linked to their structure-activity relationships, with certain substitutions enhancing their efficacy .
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
- Brominated Hydroxyquinoline: A study focused on 8-bromo-7-hydroxyquinoline (BHQ), a photolabile protecting group for carboxylic acids, which is more efficient than some other compounds and suitable for in vivo use due to its increased solubility and low fluorescence, making it useful for biological messengers (Fedoryak & Dore, 2002).
Noncovalent-Bonded Supramolecular Architectures
- Noncovalent Interactions with Carboxylic Acids: Research into noncovalent interactions between organic bases like 2-methylquinoline/quinoline and carboxylic acids helps understand their binding mechanisms. These compounds form crystalline complexes exhibiting 1D–3D framework structures through hydrogen bonds and secondary propagating interactions (Gao et al., 2014).
Synthesis of Constrained Amino Acid Analogs
- Synthesis of Tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid: A rapid synthesis method for this compound, a constrained tyrosine analog, was developed using Pictet-Spengler reaction and catalytic dehalogenation, offering high optical purity (Verschueren et al., 1992).
Derivatives and Sensitivity Studies
- Derivatives with Solubilizing Groups: A study created derivatives of 8-hydroxyquinoline containing solubilizing groups and groups that hinder chelation, focusing on their reactions with various metals (Holiingshead, 1958).
Synthesis of Quinoline Derivatives
- Synthesis of Fluorophores: Quinoline derivatives, including aminoquinolines, are synthesized for their applications as fluorophores in biochemistry and medicine, and for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-3-2-4-13-14(17(20)21)9-15(18-16(10)13)11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMNIHQSBGSCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421352 |
Source


|
| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
669726-20-9 |
Source


|
| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


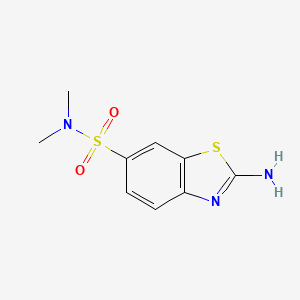

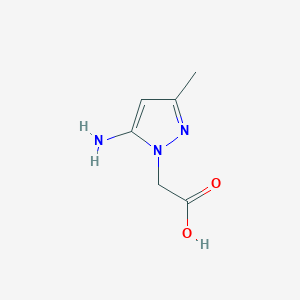
![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
